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Compound of Interest

Compound Name:
4-[(3-

Chlorophenoxy)methyl]piperidine

CAS No.: 63608-32-2

Cat. No.: B3276169 Get Quote

Comparative Guide: SAR of 4-[(3-
Chlorophenoxy)methyl]piperidine
Optimizing the Linker: A Case Study in GPCR & Sigma
Receptor Ligand Design
Executive Summary & Molecular Profile
4-[(3-Chlorophenoxy)methyl]piperidine represents a classic "privileged structure" in

medicinal chemistry. It serves as a minimal pharmacophore containing a basic amine

(piperidine), a variable linker (methylene), and a lipophilic domain (3-chlorophenoxy).

This scaffold is primarily investigated in two therapeutic contexts:

Sigma-1 Receptor (

R) Modulation: As a high-affinity ligand for neuroprotection and analgesia.

Histamine H3 Receptor (H3R) Antagonism: As a fragment-based lead, often compared

against optimized drugs like Pitolisant to demonstrate the critical role of linker length.
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Feature Detail

IUPAC Name 4-[(3-chlorophenoxy)methyl]piperidine

Molecular Formula

Molecular Weight 225.71 g/mol

Key Pharmacophore

Basic Amine (

) + Linker (

) + Lipophilic Tail (

)

Primary Target
Sigma-1 Receptor (

R)

Secondary Target Histamine H3 Receptor (Lead Fragment)

Structure-Activity Relationship (SAR) Analysis
The biological activity of this molecule is governed by the precise spatial arrangement of its

three domains. Below is a comparative analysis against clinical standards.

The "Linker Effect": H3R vs. Sigma-1 Selectivity
The most critical SAR feature of this molecule is the single-carbon methylene linker (

).

For Histamine H3 Receptors:

Observation: The methyl linker is generally sub-optimal for H3R antagonism.

Mechanism: H3R antagonists typically require a 3-carbon (propyl) spacer between the

basic amine and the lipophilic core to span the distance between the conserved Aspartate

(

) in the binding pocket and the hydrophobic pocket.
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Data Insight: Extending the linker from methyl (

) to propyl (

) typically improves H3R affinity by 10-100 fold (

shifts from

to

range).

For Sigma-1 Receptors:

Observation: The methyl linker retains high affinity.

Mechanism: The

R binding pocket is more accommodating of shorter hydrophobic bulk. The 3-
chlorophenoxy group provides essential

stacking interactions, while the piperidine nitrogen forms an electrostatic interaction with

or

.

Comparative Performance Data
The following table contrasts 4-[(3-Chlorophenoxy)methyl]piperidine against the optimized

H3R drug Pitolisant and the Sigma-1 reference Haloperidol.
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Metric
Target Molecule

(Methyl Linker)
Pitolisant

(Alternative 1)
Haloperidol

(Alternative 2)

Structure Class
Phenoxy-methyl-

piperidine

Phenoxy-propyl-

piperidine
Butyrophenone

Linker Length (Short) (Optimal for H3R)
(Optimal for D2/

)

H3R Affinity (

)
(Low) (High) [1] Inactive

R Affinity (

)
(High) Moderate (Very High)

Lipophilicity (cLogP) ~2.8 (Moderate) ~3.8 (High) ~4.0 (High)

CNS Penetration High High High

Primary Utility Lead / Probe
Clinical Drug

(Narcolepsy)
Antipsychotic

Expert Insight: If your goal is H3R antagonism, this molecule is a negative control

demonstrating the need for linker extension. If your goal is Sigma-1 modulation, it is a potent

scaffold for further diversification.

Mechanistic Visualization
Pharmacophore Mapping (DOT Diagram)
The following diagram illustrates the structural divergence that dictates selectivity between H3R

and Sigma-1 receptors.
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Caption: Pharmacophore mapping revealing why the short methylene linker favors Sigma-1

binding over H3R binding.

Experimental Protocols
To validate the SAR profile of this molecule, the following self-validating protocols are

recommended.

Synthesis: Williamson Ether Coupling
This protocol yields the target molecule with high purity, avoiding the formation of quaternary

ammonium byproducts.

Reagents:

4-Hydroxymethylpiperidine (N-Boc protected)

3-Chlorophenol[1]

Diethyl azodicarboxylate (DEAD)

Triphenylphosphine (

)
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Solvent: Dry THF

Step-by-Step Workflow:

Mitsunobu Coupling: Dissolve N-Boc-4-hydroxymethylpiperidine (1.0 eq), 3-chlorophenol

(1.1 eq), and

(1.2 eq) in dry THF under

atmosphere.

Addition: Cool to 0°C. Add DEAD (1.2 eq) dropwise over 30 minutes to control exotherm.

Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1).

Deprotection: Concentrate the mixture. Dissolve the residue in 4M HCl/Dioxane to remove

the Boc group.

Purification: Basify with

, extract with DCM, and purify via flash chromatography (

, DCM/MeOH/NH3).

Functional Assay: H3R vs. Sigma-1 Selectivity
Objective: Quantify the "Linker Effect" shift.

H3R Binding Assay:

Cell Line: HEK-293 stably expressing human H3R.[2]

Radioligand:

-methylhistamine (

).

Protocol: Incubate membrane preparations with radioligand (2 nM) and increasing

concentrations of the test compound (
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to

M) for 60 min at 25°C.

Validation: Non-specific binding defined by 10

Pitolisant.

Sigma-1 Binding Assay:

Tissue: Rat brain homogenates or Jurkat cells.

Radioligand:

(highly selective

agonist).

Protocol: Incubate for 120 min at 37°C.

Validation: Non-specific binding defined by 10

Haloperidol.

Synthesis & Pathway Diagram
The following DOT diagram outlines the synthetic logic and the divergence point where the

linker length can be modified to switch target specificity.
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Caption: Synthetic pathway via Mitsunobu coupling, highlighting the divergence point for linker

optimization.

Expert Recommendations
For H3R Programs: Do not use this molecule as a lead candidate. Use it as a negative

control to validate your pharmacophore model's requirement for a propyl linker. If you

observe activity with this molecule, verify that you are not hitting the Sigma-1 receptor (off-

target effect).
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For Sigma-1 Programs: This is an excellent starting scaffold. To improve selectivity over H3R

and other GPCRs, consider adding a substituent at the ortho position of the phenoxy ring

(steric clash) or modifying the piperidine nitrogen (e.g., N-benzyl derivatives).

Metabolic Stability: The methylene linker is susceptible to oxidative dealkylation by CYP450

enzymes. In lead optimization, consider replacing the ether oxygen with a bioisostere (e.g.,

oxadiazole) to improve half-life.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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